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Compound of Interest

Compound Name: 2-(3-Ethynylphenoxy)aniline

Cat. No.: B15365030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of

2-(3-Ethynylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials

science. Due to the absence of publicly available experimental data for this specific compound,

this guide leverages established spectroscopic principles and data from analogous structures

to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. This document also outlines standardized experimental protocols for acquiring

such data and includes visualizations to illustrate analytical workflows and molecular

fragmentation patterns.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-(3-
Ethynylphenoxy)aniline. These predictions are based on the analysis of its constituent

functional groups—an aniline moiety, a phenoxy group, and an ethynyl substituent—and

comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H (ethynyl) ~3.1 s -

NH₂ ~3.5 - 4.5 br s -

Aromatic H ~6.7 - 7.5 m -

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C (ethynyl, C≡CH) ~78

C (ethynyl, C≡CH) ~83

C (aromatic) ~115 - 160

C-N (aniline ring) ~145

C-O (phenoxy ring) ~158

Predicted solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (primary amine) 3300 - 3500 Medium (two bands)

C≡C-H Stretch (alkyne) ~3300 Strong, sharp

C-H Stretch (aromatic) 3000 - 3100 Medium

C≡C Stretch (alkyne) 2100 - 2140 Weak to medium

N-H Bend (primary amine) 1580 - 1650 Medium

C=C Stretch (aromatic) 1400 - 1600 Medium

C-O Stretch (aryl ether) 1200 - 1260 Strong

C-N Stretch (aromatic amine) 1250 - 1335 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
Parameter Predicted Value

Molecular Formula C₁₄H₁₁NO

Molecular Weight 209.24 g/mol

Predicted m/z of Molecular Ion [M]⁺ 209

Predicted Major Fragmentation Peaks (m/z) 180, 152, 115, 92, 77

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for organic compounds and can be adapted for the specific analysis

of 2-(3-Ethynylphenoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15365030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15365030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Ethynylphenoxy)aniline in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:

Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent disk.

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl),

and allow the solvent to evaporate.

Spectrum Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the sample in the spectrometer and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI).

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile

compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

Ionization: Ionize the sample using a suitable method (e.g., electron impact at 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted

fragmentation pathway for 2-(3-Ethynylphenoxy)aniline.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted MS Fragmentation Pathway.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-Ethynylphenoxy)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15365030#spectroscopic-properties-nmr-ir-ms-of-2-
3-ethynylphenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15365030#spectroscopic-properties-nmr-ir-ms-of-2-3-ethynylphenoxy-aniline
https://www.benchchem.com/product/b15365030#spectroscopic-properties-nmr-ir-ms-of-2-3-ethynylphenoxy-aniline
https://www.benchchem.com/product/b15365030#spectroscopic-properties-nmr-ir-ms-of-2-3-ethynylphenoxy-aniline
https://www.benchchem.com/product/b15365030#spectroscopic-properties-nmr-ir-ms-of-2-3-ethynylphenoxy-aniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15365030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15365030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

